molecular formula C9H15NOS B470777 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol CAS No. 156543-21-4

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol

Cat. No.: B470777
CAS No.: 156543-21-4
M. Wt: 185.29g/mol
InChI Key: OIHHTDRRPSXECH-UHFFFAOYSA-N
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Description

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the condensation reaction between thiophene-2-carbaldehyde and 2-amino-2-methylpropan-1-ol under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxaldehyde, while reduction can produce thiophene-2-methylamine .

Scientific Research Applications

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxaldehyde
  • Thiophene-2-methylamine
  • 2-Methyl-2-(thiophen-2-yl)propan-1-ol

Uniqueness

2-Methyl-2-[(thiophen-2-ylmethyl)amino]propan-1-ol is unique due to its specific structure, which combines a thiophene ring with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-methyl-2-(thiophen-2-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHHTDRRPSXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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